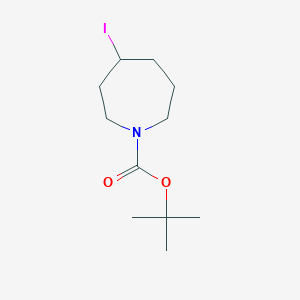

1-N-Boc-4-iodo-azepane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

tert-butyl 4-iodoazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20INO2/c1-11(2,3)15-10(14)13-7-4-5-9(12)6-8-13/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFSVNKXRCIGOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(CC1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Azepane Ring System: Precursors to Functionalized Derivatives

Ring-Closing Strategies for Azepane Construction

Constructing the azepane ring from a linear precursor requires overcoming the inherent kinetic and thermodynamic hurdles of forming a medium-sized ring. nih.gov Despite these challenges, several intramolecular cyclization techniques have been refined to provide effective routes to the azepane core.

Intramolecular cyclization involves creating a bond between two ends of a suitable linear substrate to form the seven-membered ring. A variety of activating methods and reaction types have been employed to facilitate this transformation.

One notable strategy is the copper-mediated intramolecular cyclization. This approach can involve the nucleophilic attack of an organocopper species onto a carbon-carbon triple bond within the same molecule. For instance, alkynyl imines can be deprotonated and transmetalated with a copper source, leading to a cyclization event that forms the azepine ring system in moderate to good yields. acs.org

Another powerful technique is the silyl (B83357) aza-Prins cyclization, which has been used to synthesize tetrahydroazepines. This reaction typically involves the cyclization of an amine containing an allylsilyl group with an aldehyde, mediated by an iron(III) salt catalyst. nih.gov The reaction proceeds through the formation of an iminium ion, followed by an intramolecular attack of the allylsilane nucleophile to close the seven-membered ring.

Tandem reactions that combine an intermolecular reaction with an intramolecular cyclization in one pot have also been developed. For example, a copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes provides an efficient route to functionalized azepines. This process involves the initial addition of an amine to the allene, followed by an intramolecular cyclization to construct the seven-membered ring. nih.gov Additionally, intramolecular cycloadditions, such as those between an alkene and a nitrone, are also utilized for azepane synthesis. researchgate.net

Table 1: Examples of Intramolecular Cyclization Strategies for Azepane/Azepine Synthesis

| Strategy | Precursor Type | Catalyst/Reagent | Key Feature | Ref |

|---|---|---|---|---|

| Copper-Mediated Cyclization | Alkynyl Imines | LDA, Copper Thiophenolate | Intramolecular nucleophilic attack on a C-C triple bond. | acs.org |

| Silyl Aza-Prins Cyclization | Allylsilyl Amines & Aldehydes | FeBr₃ or FeCl₃ | Formation of an iminium ion followed by intramolecular allylation. | nih.gov |

| Tandem Amination/Cyclization | Functionalized Allenynes & Amines | Cu(I) Complex | Combines intermolecular hydroamination with intramolecular cyclization. | nih.gov |

| Brønsted Acid-Assisted Cyclization | Unsaturated Tryptamides | (+)-CSA | Acid-catalyzed closure onto an indole (B1671886) ring system. | thieme-connect.de |

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer a highly efficient approach to complex molecules. While less common than for five- or six-membered rings, MCRs have been developed for the synthesis of azepine derivatives. These reactions are prized for their atom economy and operational simplicity. For example, fused azepine rings have been synthesized using a four-component system, highlighting the potential of MCRs to rapidly build molecular complexity around the azepane core. researchgate.netresearchgate.net

Ring-Expansion Methodologies for Azepane Derivatives

An alternative and widely used approach to azepanes involves the expansion of more readily available five- or six-membered heterocyclic rings. researchgate.netresearchgate.net These methods leverage the release of ring strain or involve skeletal rearrangements to add one or two atoms to the starting ring system.

The one-carbon expansion of a piperidine (B6355638) ring is a logical and common strategy for azepane synthesis. The Beckmann rearrangement of C4-substituted piperidones (ketones within the piperidine ring) is a classic method used to access C4-functionalized azepanes. rwth-aachen.de This reaction involves the treatment of the corresponding piperidone oxime with an acid to induce a rearrangement that inserts the nitrogen atom into the ring, thereby expanding it by one carbon.

More contemporary methods include palladium-catalyzed rearrangements. While some palladium-catalyzed allylic amine rearrangements are designed for two-carbon homologation, which would convert a piperidine to an eight-membered azocane, the underlying principles of controlling these equilibria can be adapted for different ring expansion outcomes. rsc.org

Expanding a five-membered pyrrolidine (B122466) ring by two carbons is a powerful method for accessing the azepane skeleton. A notable modern example is the palladium-catalyzed two-carbon ring expansion of 2-alkenyl pyrrolidines. rsc.orgchemrxiv.org This process uses a palladium catalyst to effect an allylic amine rearrangement, efficiently converting the five-membered ring into a seven-membered azepane. The reaction is often driven by the formation of a more stable, conjugated double bond in the product and can proceed with high stereoselectivity. rsc.org

Another sophisticated strategy involves an intramolecular Ullmann-type annulation/rearrangement cascade. In this method, specifically substituted 5-arylpyrrolidine-2-carboxylates are transformed into benzo[b]azepine derivatives. The reaction, promoted by a copper(I) catalyst and microwave activation, proceeds through a complex cascade that results in the expansion of the pyrrolidine ring to form the fused azepine structure. cityu.edu.hkacs.orgnih.gov

Table 2: Selected Ring-Expansion Methodologies from Pyrrolidines

| Methodology | Precursor | Catalyst/Conditions | Resulting Structure | Ref |

|---|---|---|---|---|

| Palladium-Catalyzed Rearrangement | 2-Alkenyl Pyrrolidines | Palladium Catalyst | Azepane | rsc.org |

| Ullmann-Type Annulation/Rearrangement | 5-(ortho-haloaryl)pyrrolidines | Cu(I) / Microwave | 1H-Benzo[b]azepine | acs.org |

Skeletal rearrangements provide some of the most innovative methods for ring enlargement. These reactions often involve the transformation of a different ring system, such as a benzene (B151609) or cyclopropane (B1198618) ring, into the azepane framework.

A prominent example is the photochemical dearomative ring expansion of nitroarenes. nih.gov In this process, a substituted nitrobenzene (B124822) is irradiated with blue light in the presence of an amine and a phosphite. This transforms the six-membered aromatic ring into a seven-membered 3H-azepine through the intermediacy of a singlet nitrene. The resulting azepine can then be hydrogenated in a subsequent step to yield the fully saturated, polysubstituted azepane. rwth-aachen.de

Sigmatropic rearrangements are also a powerful tool. The 1-aza-Cope rearrangement, a type of dntb.gov.uadntb.gov.ua-sigmatropic shift, is central to a method that converts dienyltriazoles into fused dihydroazepines. nih.gov The reaction is initiated by a rhodium(II) catalyst, which forms a transient vinylcyclopropane (B126155) intermediate that rapidly undergoes the aza-Cope rearrangement to furnish the seven-membered ring. Similarly, the aza-Claisen rearrangement of vinylaziridines can be used to produce azepine skeletons. mdpi.com These pericyclic reactions are valued for their high degree of stereocontrol.

Organometallic Approaches in Azepane Synthesis

Organometallic reagents are powerful tools in the construction of heterocyclic systems, and the synthesis of azepanes is no exception. These approaches offer unique pathways for carbon-carbon and carbon-heteroatom bond formation, enabling the construction of the seven-membered ring with high degrees of control.

Applications of Organolithium Chemistry

Organolithium chemistry provides a potent method for the stereospecific functionalization of azepanes. A notable chemoenzymatic strategy allows for the preparation of enantioenriched 2-aryl azepanes, which can be further modified. bris.ac.uknyu.edu This process begins with the biocatalytic asymmetric reductive amination of a suitable precursor to generate a chiral 2-aryl azepane. bris.ac.uk This amine is then converted into an N'-aryl urea (B33335). bris.ac.ukelsevierpure.com

The crucial step involves treating this urea derivative with a strong base, which generates a configurationally stable benzyllithium (B8763671) intermediate. bris.ac.ukelsevierpure.com This intermediate undergoes a stereospecific rearrangement, transferring the aryl substituent to the 2-position of the azepane ring. bris.ac.uknyu.edu This method provides access to previously challenging enantioenriched 2,2-disubstituted azepanes, highlighting the utility of organolithium intermediates in creating complex, functionalized azepane scaffolds. bris.ac.uknyu.edu More recently, organolithium nucleophiles have been employed in three-step sequences starting from p-substituted nitroarenes to yield C2,C5-disubstituted azepanes. manchester.ac.uk

Palladium-Catalyzed Cyclization and Cross-Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, offering a versatile and efficient means to construct complex molecular architectures. In the context of azepane synthesis, palladium-catalyzed reactions, including cyclization and cross-coupling, are instrumental in forming the seven-membered ring and introducing functional groups. nih.govacs.org

One effective strategy involves the palladium-mediated cross-coupling of α-halo eneformamides with various nucleophiles. nih.govacs.org This method proceeds under mild conditions and provides access to a range of functionalized azepanes with high yields and excellent stereoselectivity, particularly in alkenylation reactions. nih.govacs.org The versatility of palladium catalysis allows for the formation of diverse C-C and C-heteroatom bonds, making it a powerful tool for elaborating the azepane scaffold.

Another innovative approach is the dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepine system. manchester.ac.uk This photochemical process, mediated by blue light, converts the nitro group into a singlet nitrene, which initiates the skeletal rearrangement. manchester.ac.uk A subsequent hydrogenation step yields the fully saturated azepane ring, providing a novel two-step pathway to polysubstituted azepanes from simple aromatic precursors. manchester.ac.uk

| Reaction Type | Catalyst/Reagents | Key Features |

| Cross-Coupling | Palladium catalyst, α-halo eneformamides | Mild conditions, high yields, excellent stereoselectivity for alkenylation. nih.govacs.org |

| Dearomative Ring Expansion | Blue light, P(Oi-Pr)3, Et2NH | Two-step synthesis from nitroarenes, forms polysubstituted azepanes. manchester.ac.uk |

Radical-Mediated Syntheses of Azepane Scaffolds

Radical chemistry offers a complementary approach to traditional ionic reactions for the synthesis and functionalization of heterocyclic compounds. Recent advancements in this field have provided powerful methods for creating azepane derivatives. A noteworthy development is the transition-metal-free electrochemical halogen-atom transfer (e-XAT) strategy, which enables the efficient cross-coupling of alkyl radicals. acs.orgacs.org

This method is particularly relevant for the synthesis of compounds like 1-N-Boc-4-iodo-azepane, as it demonstrates high tolerance for diverse N-heterocyclic alkyl iodides, including azepane derivatives. acs.orgacs.org The process involves the anodic generation of α-aminoalkyl radicals that mediate the activation of alkyl iodides. acs.org Concurrently, an aryl or heteroaryl partner is reduced at the cathode to form a persistent radical anion. acs.org These two radical species then undergo selective cross-coupling. acs.orgacs.org This convergent paired electrolysis operates under mild conditions and shows broad substrate applicability, including the late-stage functionalization of complex molecules. acs.org

| Method | Key Features | Substrate Scope |

| Electrochemical Halogen-Atom Transfer (e-XAT) | Transition-metal-free, convergent paired electrolysis. acs.orgacs.org | Tolerates diverse N-heterocyclic alkyl iodides, including azepane derivatives. acs.orgacs.org |

Reductive Amination Strategies

Reductive amination is a widely used and robust method for the formation of amines and, through intramolecular variants, for the synthesis of nitrogen-containing heterocycles. This strategy is frequently employed for the crucial ring-closing step in the synthesis of the azepane scaffold. The reaction typically involves the formation of an imine or iminium ion from a precursor containing both an amine and a carbonyl group (or a masked carbonyl), which is then reduced in situ to form the cyclic amine.

The versatility of this approach is demonstrated in its application to the synthesis of complex, polyhydroxylated azepanes. For instance, a d-mannose-derived aldehyde can be elaborated into a linear precursor containing a terminal amine and an aldehyde. Subsequent intramolecular reductive amination affords the desired pentahydroxyazepane, showcasing the power of this method to control stereochemistry in the synthesis of chiral iminosugars.

Diazocarbonyl Chemistry for Azepane Scaffolds

Diazocarbonyl compounds are highly versatile reagents in organic synthesis, known for their ability to generate carbenes or carbenoids that can participate in a variety of transformations, including cyclization and ring-expansion reactions. This chemistry has been effectively applied to the construction of seven-membered ring scaffolds like azepanes.

Access to functionalized azepanes through diazocarbonyl chemistry provides a valuable route for drug discovery programs. The reactions often involve the decomposition of a diazocarbonyl compound, typically catalyzed by a transition metal like rhodium or copper, to generate a reactive carbene intermediate. This intermediate can then undergo intramolecular C-H insertion or other cyclization pathways to form the azepane ring system, often with a handle for further functionalization.

Targeted Synthesis of 1 N Boc 4 Iodo Azepane

Strategic Considerations for Regioselective Iodination of Azepanes

Achieving regioselectivity in the functionalization of a saturated, flexible seven-membered ring like azepane presents a significant chemical challenge. Unlike aromatic systems where electronic effects from substituents direct substitution patterns, the C-H bonds in azepane are aliphatic and generally unactivated. Therefore, direct C-H iodination is difficult to control and often leads to a mixture of products. nih.gov The primary strategies revolve around functionalizing a pre-existing scaffold where a reactive group is already present at the desired C4 position.

Electrophilic Iodination Reagents and Reaction Conditions

Electrophilic iodination is a common method for introducing iodine into organic molecules. nih.gov The reactivity of the iodinating agent is a critical factor.

Molecular Iodine (I₂) : As the weakest electrophile among the molecular halogens, iodine typically requires activation by acids or oxidizing agents to react with anything other than the most electron-rich substrates.

N-Iodo-Reagents : Reagents such as N-Iodosuccinimide (NIS) and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are more powerful electrophilic iodine sources. nih.gov They are frequently used for the iodination of alkenes, activated aromatic rings, and positions alpha to carbonyl groups. organic-chemistry.org

Iodine Monochloride (ICl) : This is a more reactive and polarized source of electrophilic iodine.

However, the direct C-H iodination of unactivated aliphatic rings like azepane with these reagents is generally not feasible due to the lack of reactivity and the difficulty in controlling the site of the reaction. Such reactions, if forced, would likely proceed via a radical mechanism, which is difficult to control on a flexible aliphatic ring and would not selectively target the C4 position.

Application of N-Iodosuccinimide (NIS) in Azepane Iodination

N-Iodosuccinimide (NIS) is a versatile and widely used reagent for electrophilic iodination due to its ease of handling and mild reaction conditions. wikipedia.org It is particularly effective for the iodination of electron-rich systems and alkenes. organic-chemistry.orgwikipedia.org While NIS can be activated by acids like trifluoroacetic acid for the iodination of moderately activated arenes, its application in the direct, regioselective C-H iodination of saturated heterocycles is limited. organic-chemistry.org

The mechanism of NIS iodination for activated substrates is typically ionic. orgsyn.org For unactivated C-H bonds, a radical pathway would be required, which NIS is generally not capable of initiating in the same way N-bromosuccinimide (NBS) is for allylic and benzylic brominations. orgsyn.org Consequently, the direct conversion of N-Boc-azepane to 1-N-Boc-4-iodo-azepane using NIS is not a standard or reported synthetic strategy, as it would lack the required regioselectivity.

| Substrate Type | NIS Application | Selectivity |

| Alkenes | Electrophilic addition, Iodocyclization | High |

| Electron-Rich Aromatics (Phenols, Anilines) | Electrophilic aromatic substitution | High (ortho/para directing) |

| Heterocycles (Indoles, Pyrroles) | C-H Iodination at activated positions | High |

| Enol Acetates / Enolates | Formation of α-iodo ketones | High |

| Saturated Alkanes (e.g., Azepane) | Direct C-H iodination is not a typical application | Low / Non-selective |

Hypervalent Iodine Reagents in Selective Iodination

Hypervalent iodine (HVI) compounds have emerged as powerful reagents in modern organic synthesis, acting as versatile oxidants and sources of electrophilic groups under mild conditions. organic-chemistry.orgacs.org Reagents like iodosylbenzene (PhIO) and (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) can mediate a variety of transformations, including C-H functionalization. organic-chemistry.org

Some HVI-based protocols have been developed for the radical C-H iodination of alkanes. For instance, a system utilizing an I(III) reagent in the presence of molecular iodine can generate an iodanyl radical that abstracts a hydrogen atom, leading to a carbon-centered radical which is then trapped by I₂. nih.gov While powerful, these methods face significant challenges in achieving regioselectivity on a complex substrate like N-Boc-azepane. Without a directing group to guide the reagent to the C4 position, a statistical mixture of iodinated isomers would be the likely outcome. Therefore, like other direct C-H iodination methods, the use of HVI reagents for the targeted synthesis of this compound is not a preferred strategy.

| Hypervalent Iodine Reagent | Common Name / Acronym | Typical Application |

| PhI(OAc)₂ | (Diacetoxyiodo)benzene | Oxidation, Acetoxylation |

| PhIO | Iodosylbenzene | Oxygen transfer, Oxidation |

| C₉H₇F₆IO₄S₂ | Koser's Reagent | Tosyloxylation |

| C₁₃H₁₃IO₈ | Dess-Martin Periodinane (DMP) | Oxidation of alcohols |

| C₇H₅IO₃ | 2-Iodoxybenzoic acid (IBX) | Oxidation of alcohols |

Integration of N-Boc Protection in Synthetic Sequences

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis. Its integration into the synthesis of 4-iodo-azepane is critical for several reasons:

Deactivation of Nitrogen : The electron-withdrawing nature of the Boc group decreases the nucleophilicity and basicity of the amine, preventing it from interfering with subsequent reactions, such as those involving electrophilic reagents or organometallics.

Increased Solubility : The Boc group often enhances the solubility of intermediates in common organic solvents, simplifying purification by chromatography.

Stability : The Boc group is stable under a wide range of reaction conditions, including many oxidative, reductive, and nucleophilic reactions, but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). researchgate.net

In the context of synthesizing this compound, the Boc group is typically introduced early in the synthetic sequence, starting from azepane or a precursor, to protect the nitrogen throughout the necessary functional group manipulations.

Synthetic Routes to this compound from Pre-formed N-Boc-azepanes

The most practical and regioselective strategies for synthesizing this compound involve the functionalization of a precursor where a reactive handle is already located at the C4 position. The most common precursor is N-Boc-azepan-4-ol. Two primary methods are employed for the conversion of this alcohol to the target iodide.

The Appel Reaction : This reaction provides a direct, one-step conversion of an alcohol to an alkyl iodide. wikipedia.org It is typically carried out using triphenylphosphine (B44618) (PPh₃) and molecular iodine (I₂), often with the addition of a base like imidazole (B134444) to neutralize the HI generated in situ. commonorganicchemistry.comorganic-synthesis.com The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism, resulting in the inversion of stereochemistry at the carbon center. wikipedia.orgcommonorganicchemistry.com The driving force for the reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct. chem-station.com

Two-Step Conversion via Sulfonate Ester (Finkelstein Reaction) : An alternative and highly reliable method involves a two-step sequence. chem-station.com First, the hydroxyl group of N-Boc-azepan-4-ol is converted into a better leaving group, typically a sulfonate ester such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270) or triethylamine. In the second step, the sulfonate ester is displaced by an iodide ion in a classic Finkelstein reaction . wikipedia.orgbyjus.com This halide exchange reaction is typically performed using sodium iodide (NaI) in a solvent like acetone, where the resulting sodium tosylate or mesylate is insoluble, driving the equilibrium toward the desired alkyl iodide product. wikipedia.orgiitk.ac.in This Sₙ2 reaction also proceeds with inversion of configuration.

| Feature | Appel Reaction | Finkelstein Reaction (via Tosylate) |

| Precursor | N-Boc-azepan-4-ol | N-Boc-azepan-4-ol |

| Number of Steps | One | Two |

| Key Reagents | PPh₃, I₂, Imidazole | 1. TsCl, Pyridine2. NaI, Acetone |

| Mechanism | Sₙ2 | Sₙ2 (for both steps) |

| Byproducts | Triphenylphosphine oxide | Pyridinium hydrochloride, Sodium tosylate |

| Considerations | Direct conversion; removal of triphenylphosphine oxide can be challenging. | Two distinct steps; intermediates are stable and often crystalline. |

Advanced Reactivity and Transformations of 1 N Boc 4 Iodo Azepane

Cross-Coupling Reactions at the C-4 Iodo Position

The carbon-iodine bond at the C-4 position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing diverse molecular scaffolds.

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp³) or C(sp³)-C(sp³) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester. mdpi.comnih.gov In the context of 1-N-Boc-4-iodo-azepane, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the azepane ring. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The catalytic cycle involves oxidative addition of the palladium catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Phenylboronic acid, Pyridine-3-boronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates C-C bond formation |

| Ligand | SPhos, XPhos, PPh₃ | Stabilizes catalyst, modulates reactivity |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid partner |

| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium |

Detailed research has demonstrated that N-Boc protected iodo-substituted amino acid derivatives successfully undergo Suzuki-Miyaura coupling, indicating the compatibility of the Boc-protecting group under these conditions. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used.

The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction, applied to this compound, facilitates the direct introduction of an alkynyl moiety at the C-4 position. The process is typically co-catalyzed by palladium and copper complexes. nih.gov The proposed mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to furnish the alkynylated azepane. rsc.orgrsc.org Copper-free protocols have also been developed. nih.gov

Table 2: Typical Reagents for Sonogashira Coupling

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Phenylacetylene, Trimethylsilylacetylene | Alkyne source |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Copper Co-catalyst | CuI | Facilitates alkyne activation |

| Base | Et₃N, DIPEA, Piperidine (B6355638) | Alkyne deprotonation, neutralizes HX |

| Solvent | THF, DMF, Toluene | Reaction medium |

The reaction conditions are generally mild, making it suitable for complex substrates with various functional groups. rsc.org The resulting 4-alkynyl-azepane derivatives are valuable intermediates for further synthetic manipulations.

The Heck reaction provides a method for the arylation or vinylation of an alkene, forming a new carbon-carbon bond. nih.govlibretexts.org When this compound is used as the electrophile, it can be coupled with a variety of alkenes to introduce a vinyl substituent at the C-4 position. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. youtube.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-I bond, followed by migratory insertion of the alkene, and finally, β-hydride elimination to release the alkenylated product. libretexts.org

Table 3: Common Components for Heck Reactions

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Styrene, Ethyl acrylate, Butyl acrylate | Alkene source |

| Catalyst | Pd(OAc)₂, PdCl₂ | Catalyst precursor |

| Ligand | PPh₃, P(o-tolyl)₃ | Stabilizes catalyst |

| Base | Et₃N, K₂CO₃, NaOAc | Regenerates Pd(0) catalyst |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

The regioselectivity of the Heck reaction is a critical aspect, with substitution generally occurring at the less substituted carbon of the alkene double bond due to steric factors. researchgate.net Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic systems. youtube.com

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org This method allows for the formation of C-C bonds by coupling this compound with various organostannanes, including aryl, alkenyl, and alkynyl derivatives. A key advantage of Stille coupling is the stability and tolerance of organostannane reagents to many functional groups. wikipedia.org However, a significant drawback is the toxicity of the tin compounds. organic-chemistry.org The mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. wikipedia.org

More recently, nickel-catalyzed Stille couplings involving C-N bond cleavage have been developed, expanding the scope of this reaction. nih.gov

Table 4: Key Reagents in Stille Coupling

| Component | Example | Role |

|---|---|---|

| Substrate | This compound | Electrophile |

| Coupling Partner | Tributyl(phenyl)tin, Tributyl(vinyl)tin | Organometallic nucleophile |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst |

| Ligand | PPh₃, AsPh₃ | Stabilizes catalyst |

| Additive | LiCl, CuI | Can enhance reaction rate |

| Solvent | THF, Dioxane, Toluene, DMF | Reaction medium |

The development of stereoretentive methods has made it possible to use secondary alkyltin reagents in cross-coupling reactions with minimal isomerization, which is relevant for the chiral center that could be created at the C-4 position. nih.gov

Nucleophilic Substitution Reactions Involving the Iodo Group

The iodide at the C-4 position of this compound is a good leaving group, allowing for nucleophilic substitution reactions. Although direct SN2 reactions on secondary halides can be subject to competing elimination reactions, this pathway provides a route to introduce a variety of heteroatom functionalities.

Potential nucleophiles for this transformation include:

Azides (e.g., NaN₃): To introduce an azido (B1232118) group, which can be subsequently reduced to an amine.

Cyanides (e.g., NaCN): For the introduction of a nitrile group, a versatile precursor to carboxylic acids, amines, and amides.

Amines and Amides: To form new C-N bonds.

Thiols and Thiolates: To form C-S bonds.

Alcohols and Alkoxides: To form ethers.

Recent advances have also highlighted radical-mediated alternatives to traditional SN1 and SN2 processes for nucleophilic substitution. acs.org For instance, electrochemical methods can generate alkyl radicals from alkyl iodides, which then couple with various partners. acs.org Studies on related N-Boc protected systems have shown that lithiation followed by quenching with an electrophile is a viable strategy for substitution, particularly at positions alpha to the nitrogen. researchgate.net Intramolecular nucleophilic additions have also been explored for the synthesis of fused-ring systems. researchgate.net

Functional Group Interconversions of the C-4 Iodo Moiety

Beyond its role in coupling and substitution reactions, the iodo group can be transformed into other functionalities. One of the most fundamental transformations is reductive dehalogenation, converting the C-I bond to a C-H bond. This can be achieved using various reducing agents, such as tributyltin hydride with a radical initiator or catalytic hydrogenation.

Furthermore, the C-I bond can be used to generate organometallic intermediates. For example, treatment with reactive metals like magnesium or lithium can form Grignard or organolithium reagents, respectively. These highly reactive species can then be quenched with a wide range of electrophiles (e.g., CO₂, aldehydes, ketones) to introduce new functional groups. The stability of the N-Boc group under these conditions, especially at low temperatures, is a critical consideration.

Advanced electrochemical methods offer a modern approach to functional group interconversion. By mediating halogen-atom transfer, it is possible to generate an alkyl radical at the C-4 position from this compound. acs.orgacs.org This radical intermediate can then participate in various cross-coupling reactions, demonstrating a powerful and mild alternative to traditional organometallic pathways. acs.orgacs.org

Selective Deprotection and Manipulation of the N-Boc Group

The N-Boc protecting group is favored in organic synthesis due to its robustness under various conditions and its susceptibility to cleavage under specific, often mild, acidic or thermal conditions. The selective removal of the Boc group from this compound is a critical step in many synthetic pathways, unmasking the secondary amine for further functionalization while preserving the synthetically valuable iodo-substituent.

Commonly employed methods for N-Boc deprotection are generally applicable to this compound. However, the choice of reagent and conditions must be carefully considered to avoid unwanted side reactions involving the iodine atom.

Acid-Catalyzed Deprotection:

Standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in a non-protic solvent like dioxane or diethyl ether, are effective for cleaving the N-Boc group. researchgate.netwikipedia.org These methods proceed via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide. The resulting secondary amine is typically obtained as its corresponding salt. For instance, a 4 M solution of HCl in dioxane is a common reagent that can achieve rapid and clean deprotection at room temperature. researchgate.netwikipedia.org

Thermal Deprotection:

In some cases, thermal deprotection can be an alternative, particularly when acidic conditions are not tolerated by other functional groups in the molecule. Heating the N-Boc protected amine in a suitable solvent can lead to the removal of the Boc group, although this method is less common due to the often high temperatures required.

The selective deprotection of the N-Boc group in this compound yields the 4-iodo-azepane, a versatile intermediate for further synthetic elaborations. The newly liberated secondary amine can undergo a variety of transformations, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen atom.

N-Arylation: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl azepanes.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to introduce more complex N-substituents.

The following table summarizes common conditions for the selective deprotection of the N-Boc group:

| Reagent(s) | Solvent(s) | Temperature | Remarks |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Common and effective; yields the trifluoroacetate (B77799) salt. |

| Hydrogen Chloride (HCl) | Dioxane, Diethyl Ether | Room Temperature | Provides the hydrochloride salt; avoids a strongly nucleophilic counterion. researchgate.netwikipedia.org |

| Iodine | Solvent-free or various solvents | Varies | A milder, neutral method for N-Boc deprotection. |

Transformations of the Azepane Ring System Facilitated by Iodo- and N-Boc Functionalities

The presence of both the iodo and N-Boc functionalities on the azepane ring opens up a wide array of possibilities for complex molecular construction. The iodo group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the N-Boc group influences the reactivity and conformation of the ring, and can direct certain transformations.

Cross-Coupling Reactions at the 4-Position:

The carbon-iodine bond at the 4-position of the azepane ring is particularly amenable to a variety of transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to diverse and complex azepane derivatives.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 4-position of the azepane and an aryl, heteroaryl, or vinyl group from a boronic acid or ester. This is a powerful method for constructing biaryl or vinyl-substituted azepanes. While direct examples with this compound are not extensively documented, the successful Suzuki-Miyaura coupling of analogous N-Boc-4-iodophenylalanine highlights the feasibility of this transformation on similar iodinated, N-Boc protected scaffolds.

Sonogashira Coupling: The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst, can be employed to introduce alkynyl moieties at the 4-position of the azepane ring. wikipedia.orgmdpi.comlibretexts.org This reaction is valuable for the synthesis of precursors to more complex structures and for the introduction of rigid, linear linkers. The reactivity of N-Boc-protected iodo-heterocycles in Sonogashira couplings suggests that this compound would be a suitable substrate for such transformations. researchgate.net

Heck Coupling: The Heck reaction allows for the coupling of the iodo-azepane with an alkene to form a new carbon-carbon bond, leading to the introduction of a vinyl or substituted vinyl group at the 4-position.

Other Cross-Coupling Reactions: Other cross-coupling reactions, such as Stille coupling (with organostannanes), Negishi coupling (with organozinc reagents), and Buchwald-Hartwig amination (for C-N bond formation), could also be applied to this compound to further diversify the functionality at the 4-position. Recent advancements in electrochemical cross-coupling have also shown the utility of N-heterocyclic alkyl iodides, including azepane derivatives, in forming new carbon-carbon bonds under mild conditions. acs.orgacs.org

The N-Boc group plays a crucial role in these transformations. It can influence the steric environment around the reaction center and modulate the electronic properties of the azepane ring. Furthermore, its presence can prevent unwanted side reactions at the nitrogen atom during the cross-coupling process.

Nucleophilic Substitution Reactions:

The iodo group at the 4-position can also be displaced by various nucleophiles, although this is generally less common than cross-coupling reactions for sp³-hybridized carbons. Such reactions would lead to the introduction of heteroatom-based functional groups.

Transformations Involving the Azepane Ring:

The interplay between the iodo and N-Boc groups can also facilitate more complex transformations of the azepane ring itself, such as ring-expansion or ring-contraction strategies, although such applications for this specific molecule are not yet widely reported. The presence of the N-Boc group can be used to control the stereochemistry of reactions at adjacent positions.

The following table provides a summary of potential transformations of the azepane ring system of this compound:

| Reaction Type | Reagents/Catalysts | Product Type |

| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid/ester | 4-Aryl/vinyl-azepane |

| Sonogashira Coupling | Pd catalyst, Cu co-catalyst, Base, Terminal alkyne | 4-Alkynyl-azepane |

| Heck Coupling | Pd catalyst, Base, Alkene | 4-Alkenyl-azepane |

| Electrochemical Cross-Coupling | Electrochemical cell, Mediators | 4-Alkyl/aryl-azepane |

| Nucleophilic Substitution | Various nucleophiles | 4-Substituted azepane |

Stereochemical Aspects in the Synthesis and Reactions of 1 N Boc 4 Iodo Azepane

Control of Diastereoselectivity in Azepane Formation

The construction of the azepane ring with specific stereochemistry at multiple centers is a fundamental challenge in synthetic organic chemistry. Diastereoselectivity, the preferential formation of one diastereomer over another, can be achieved through various strategic approaches that guide the spatial arrangement of substituents on the flexible seven-membered ring.

Key strategies for achieving diastereocontrol include substrate-controlled reactions, where the existing stereochemistry of the starting material dictates the outcome, and reagent-controlled reactions, where a chiral reagent or catalyst directs the formation of a specific diastereomer.

Ring Expansion and Cyclization Strategies:

Piperidine (B6355638) Ring Expansion: Diastereomerically pure azepane derivatives can be prepared with excellent stereoselectivity and regioselectivity through the expansion of a piperidine ring. This method effectively translates the well-defined stereochemistry of a six-membered ring to the larger seven-membered system. rsc.org

Silyl-aza-Prins Cyclization: The synthesis of seven-membered nitrogen heterocycles via a silyl-aza-Prins cyclization of allylsilyl amines can produce trans-azepanes with high yields and diastereoselectivities. The choice of Lewis acid catalyst is crucial, as it can significantly influence the reaction's outcome. nih.gov

Functionalization of Precursors:

Asymmetric Lithiation-Conjugate Addition: A highly diastereoselective and enantioselective sequence involving the lithiation of N-Boc-N-(p-methoxyphenyl)-allylamines, followed by conjugate addition, cyclization, and reduction, yields polysubstituted N-Boc azepanes. Hydrogenation steps in this sequence have been shown to proceed with high trans selectivity. nih.gov

Diastereoselective Hydroboration: The hydroboration of tetrahydroazepines can proceed in a substrate-dependent manner to yield regioisomeric azepanols. This method allows for the introduction of hydroxyl groups with high diastereofacial selectivity, leading to densely functionalized azepane scaffolds. nih.gov

The table below summarizes various methods used to control diastereoselectivity during the formation of substituted azepanes.

| Method | Key Transformation | Typical Reagents/Conditions | Observed Outcome |

| Ring Expansion | Piperidine ring expansion | Varies by specific method | Exclusive stereoselectivity and regioselectivity reported. rsc.org |

| Cyclization | Silyl-aza-Prins cyclization | InCl₃ (Lewis Acid) | High yields and good to excellent diastereoselectivity for trans-azepanes. nih.gov |

| Conjugate Addition | Asymmetric lithiation-conjugate addition | (-)-Sparteine (B7772259), organolithiums, α,β-unsaturated esters | High diastereoselectivity in subsequent substitution and hydrogenation steps. nih.gov |

| Hydroboration | Hydroboration of tetrahydroazepines | Borane (BH₃), Rhodium catalysts | Complete diastereofacial selectivity with moderate regioselectivity. nih.gov |

Enantioselective Approaches to Chiral 1-N-Boc-4-iodo-azepane and its Derivatives

Accessing enantiomerically pure forms of this compound and its derivatives is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Enantioselective synthesis aims to produce one mirror image of a molecule in excess over the other.

Chiral Catalysis and Auxiliaries:

Asymmetric Catalysis: The use of chiral catalysts is a powerful strategy. For instance, rhodium(I) complexes with chiral bis(phospholane) ligands (DuPHOS) are highly effective for the asymmetric hydrogenation of enamide substrates, which can be precursors to chiral azepanes. researchgate.net Similarly, a relay catalysis system combining a gold(I) catalyst with tetrapeptide-based phosphonium (B103445) salts has been used for the enantioselective synthesis of chiral azepines. researchgate.net

Chiral Mediators: Stoichiometric chiral mediators can direct the stereochemical course of a reaction. The use of (-)-sparteine in the deprotonation and conjugate addition sequence for forming substituted azepanes is a prime example, leading to high enantiomeric enrichment. nih.gov

Biocatalysis and Chiral Pool Synthesis:

Photoenzymatic Synthesis: A modern one-pot approach combines photochemical oxyfunctionalization with stereoselective enzymatic transamination or reduction. This method has been successfully applied to the synthesis of chiral N-Boc-4-amino-azepane and N-Boc-4-hydroxy-azepane with excellent conversions and enantiomeric excess (>99% ee), demonstrating a mild and efficient route to derivatives closely related to the target compound. acs.org

Chiral Pool Synthesis: This strategy utilizes readily available enantiopure starting materials from nature. For example, enantiopure bicyclic azetidines derived from L-proline can serve as precursors for the synthesis of chiral 4-substituted azepanes, where the chirality of the starting material is transferred to the final product with high fidelity. researchgate.netsemanticscholar.org

The following table compares different enantioselective strategies for synthesizing chiral azepane derivatives.

| Strategy | Chiral Source | Key Transformation | Reported Enantiomeric Excess (ee) |

| Asymmetric Lithiation | (-)-Sparteine (chiral ligand) | Lithiation-conjugate addition | >98:2 enantiomeric purity. nih.gov |

| Photoenzymatic Synthesis | Amine-transaminase or Keto reductase (enzyme) | Photochemical oxyfunctionalization followed by enzymatic kinetic resolution | Up to >99% ee. acs.org |

| Chiral Pool Synthesis | L-proline (chiral starting material) | Ring expansion of pyrrolidine (B122466) derivatives | High enantiomeric excess reported. researchgate.netsemanticscholar.org |

| Asymmetric Hydrogenation | Rh(I)-DuPHOS (chiral catalyst) | Hydrogenation of enamides | High enantioselectivity reported for various substrates. researchgate.net |

Retention and Inversion of Configuration in C-4 Transformations

Once chiral this compound is synthesized, the iodo-substituent at the C-4 position serves as a versatile handle for further functionalization via nucleophilic substitution. The stereochemical outcome of these transformations—whether the original stereochemistry is retained or inverted—is dictated by the reaction mechanism. youtube.com

Inversion of Configuration (Sₙ2 Mechanism): The most common pathway for nucleophilic substitution at a secondary carbon, such as C-4 of the azepane ring, is the Sₙ2 (bimolecular nucleophilic substitution) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (the iodide). This "backside attack" forces the molecule's stereochemistry to flip, much like an umbrella turning inside out in the wind. nih.govyoutube.com This process results in a predictable and complete inversion of configuration at the C-4 stereocenter. researchgate.net Strong nucleophiles and polar aprotic solvents favor the Sₙ2 pathway.

Racemization (Sₙ1 Mechanism): Alternatively, the reaction can proceed through an Sₙ1 (unimolecular nucleophilic substitution) mechanism, particularly with poor nucleophiles in polar protic solvents. This pathway involves a two-step process where the iodide leaving group first departs, forming a planar, achiral carbocation intermediate. The incoming nucleophile can then attack this flat intermediate from either face with roughly equal probability. This leads to a mixture of both enantiomers, a process known as racemization , resulting in a loss of stereochemical information. youtube.comresearchgate.net

Retention of Configuration: While less common for a single substitution step, retention of configuration is also possible. This outcome, where the nucleophile replaces the leaving group on the same side, preserving the original stereochemistry, typically occurs through more complex pathways. One such pathway is a "double inversion," where two consecutive Sₙ2 reactions take place, with the net result being retention. youtube.com Another possibility is neighboring group participation, where a nearby functional group within the molecule assists in the departure of the leaving group and shields one face from attack.

The expected stereochemical outcome for transformations at the C-4 position is summarized below.

| Mechanism | Key Feature | Conditions | Stereochemical Outcome |

| Sₙ2 | Concerted backside attack | Strong nucleophile, polar aprotic solvent | Inversion of configuration |

| Sₙ1 | Planar carbocation intermediate | Weak nucleophile, polar protic solvent | Racemization (mixture of inversion and retention) |

| Double Inversion | Two consecutive Sₙ2 reactions | Multi-step synthesis | Retention of configuration |

Mechanistic Insights and Computational Analysis

Reaction Mechanism Elucidation for Key Synthetic Steps

While specific mechanistic studies for the synthesis of 1-N-Boc-4-iodo-azepane are not extensively detailed in the literature, the key transformations involved can be understood by analogy to well-established synthetic methodologies for related azepane derivatives. The formation of the core azepane ring and the introduction of the iodo substituent are critical steps, each with distinct mechanistic pathways.

One plausible synthetic route to the precursor, N-Boc-4-azepanone, involves ring expansion of a corresponding N-Boc-piperidine derivative. The mechanism of such expansions can vary, often proceeding through intermediates like bicyclic azetidinium ions. Subsequent reduction of the ketone and conversion of the resulting alcohol to the iodide would follow standard mechanistic pathways.

A key reaction involving this compound is its participation in cross-coupling reactions, where the carbon-iodine bond is activated. Recent studies have explored the electrochemical halogen-atom transfer (e-XAT) mediated cross-coupling of various N-heterocyclic alkyl iodides, including azepane derivatives. acs.orgacs.org In such a process, an anodically generated α-aminoalkyl radical can mediate the activation of the alkyl iodide. This is followed by cathodic reduction of a coupling partner to form a radical anion. The subsequent radical-radical anion cross-coupling furnishes the final product. acs.org This electrochemical approach highlights a modern, transition-metal-free method for functionalizing the 4-position of the azepane ring.

The mechanism for a potential synthetic step, the iodination of a precursor alcohol, typically involves the activation of the hydroxyl group to create a good leaving group, followed by nucleophilic substitution by an iodide ion. Common reagents for this transformation include iodine in the presence of a phosphine, or the use of hydriodic acid. The reaction generally proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the C4 position if it is chiral.

Computational Studies on Reactivity and Selectivity

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the reactivity and conformational preferences of cyclic molecules like this compound.

DFT calculations can be employed to model the reaction coordinates of synthetic steps, identifying transition state energies and predicting the feasibility of different pathways. For instance, in the iodination of the precursor N-Boc-4-hydroxyazepane, DFT could be used to compare the activation energies for SN1 and SN2 pathways. Such calculations would likely confirm the favorability of the SN2 mechanism, given the secondary nature of the carbon center.

In the context of cross-coupling reactions, DFT calculations can elucidate the electronic structure of the radical intermediates and transition states. These calculations can help rationalize the observed reactivity and selectivity, and guide the optimization of reaction conditions. For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the C-I bond would be a key parameter in predicting the ease of its reductive cleavage.

The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-boat forms. The presence of the bulky N-Boc group and the iodo substituent at the 4-position significantly influences the conformational equilibrium.

Computational modeling indicates that for substituted azepanes, the ring can be biased towards a single major conformation. lifechemicals.com Conformational analysis of the N-Boc-azepane system would involve mapping the potential energy surface by systematically varying the ring's dihedral angles. The results would reveal the relative energies of the different conformers and the energy barriers for interconversion between them. The N-Boc group, due to its steric bulk, is expected to preferentially occupy an equatorial-like position to minimize steric strain. The iodo substituent at the C4 position will also have a preferred orientation, which can be predicted through these computational models.

The table below presents hypothetical relative energies for different conformations of the this compound ring, as would be determined by DFT calculations. These values illustrate how the substituents would likely influence the conformational landscape.

| Conformation | Substituent Positions (N-Boc, Iodo) | Relative Energy (kcal/mol) |

| Twist-Chair 1 | Equatorial, Equatorial | 0.0 |

| Twist-Chair 2 | Equatorial, Axial | 1.5 |

| Boat | Equatorial, Flagpole | 3.2 |

| Chair | Axial, Equatorial | 4.8 |

Note: The data in this table is illustrative and intended to represent the type of output from a computational conformational analysis. Actual values would require specific DFT calculations for this compound.

Such computational analyses are crucial for understanding the three-dimensional structure of the molecule, which in turn dictates its reactivity and interactions with other molecules.

Potential Applications of 1 N Boc 4 Iodo Azepane As a Versatile Synthetic Building Block

Enabling Access to Diverse Functionalized Azepane Derivatives

The carbon-iodine bond in 1-N-Boc-4-iodo-azepane is a key feature that enables the synthesis of a wide range of 4-substituted azepane derivatives. The iodo group can be readily displaced through various substitution and cross-coupling reactions, allowing for the introduction of a diverse set of functional groups. This versatility makes it a valuable precursor for creating libraries of compounds with varied physicochemical properties.

Recent advancements in cross-coupling methodologies have further expanded the utility of N-heterocyclic alkyl iodides, including iodo-azepanes. acs.orgacs.org For instance, electrochemical halogen-atom transfer-mediated alkyl radical cross-coupling reactions have been shown to be effective for a broad range of secondary alkyl iodides, including N-Boc-protected azepane derivatives. This transition-metal-free approach allows for the coupling of the azepane core with various aryl and heteroaryl partners under mild conditions. acs.orgacs.org

The following table illustrates the potential for diversification of the this compound core through various catalytic cross-coupling reactions with different nucleophiles. While specific examples for this compound are not extensively documented in dedicated studies, the reactivity can be inferred from studies on similar N-Boc-protected iodo-heterocycles. acs.orgacs.orgnih.gov

| Nucleophile/Reagent Type | Coupling Partner Example | Potential Product | Reaction Type |

| Arylboronic Acid | Phenylboronic acid | 1-N-Boc-4-phenyl-azepane | Suzuki Coupling |

| Terminal Alkyne | Phenylacetylene | 1-N-Boc-4-(phenylethynyl)-azepane | Sonogashira Coupling |

| Amine | Morpholine | 1-N-Boc-4-(morpholin-4-yl)-azepane | Buchwald-Hartwig Amination |

| Organozinc Reagent | Alkylzinc halide | 1-N-Boc-4-alkyl-azepane | Negishi Coupling |

| Grignard Reagent | Arylmagnesium bromide | 1-N-Boc-4-aryl-azepane | Kumada Coupling |

This table is illustrative and based on the general reactivity of secondary alkyl iodides in cross-coupling reactions.

Scaffold for Complex Heterocyclic Architectures

The azepane ring system is a key structural component of many complex natural products and synthetic molecules with significant biological activity. nih.gov this compound serves as an excellent starting point or scaffold for the construction of more elaborate and fused heterocyclic architectures. The functional handle at the 4-position allows for the annulation of additional rings, leading to novel polycyclic systems.

For instance, the iodo group can be transformed into other functional groups that can then participate in intramolecular cyclization reactions to form fused or bridged bicyclic systems. researchgate.net Synthetic strategies such as intramolecular Heck reactions or ring-closing metathesis, following the introduction of an appropriate unsaturated tether at the 4-position, can lead to the formation of azepino-fused heterocycles. rsc.org The synthesis of azepino[4,5-b]indolone derivatives, for example, highlights a synthetic route that could potentially be adapted, starting from a suitably functionalized 4-substituted azepane. rsc.org

The following table outlines potential synthetic strategies for constructing complex heterocyclic architectures starting from this compound.

| Synthetic Strategy | Intermediate from this compound | Resulting Architecture |

| Intramolecular Heck Reaction | 4-alkenyl-azepane derivative | Fused bicyclic azepane |

| Ring-Closing Metathesis | 4-(alkenylamino)-azepane derivative | Spirocyclic or fused azepane |

| Intramolecular Buchwald-Hartwig Amination | 4-(o-haloarylamino)-azepane derivative | Fused tetracyclic system |

| Pictet-Spengler Reaction | 4-(2-arylethylamino)-azepane derivative | Fused isoquinoline-azepane |

This table presents hypothetical pathways to complex architectures based on established synthetic methodologies.

Contribution to Chemical Library Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of structurally diverse small molecules for high-throughput screening and drug discovery. cam.ac.ukcam.ac.uknih.govnih.gov The goal of DOS is to efficiently explore a vast chemical space to identify novel bioactive compounds. Building blocks that allow for the introduction of diversity at multiple points are highly valuable in this approach.

This compound is an ideal starting material for DOS due to its inherent functionality. The Boc-protected nitrogen can be deprotected and subsequently acylated, alkylated, or engaged in other coupling reactions to introduce a first dimension of diversity. The iodo-group at the 4-position provides a second, orthogonal site for diversification through the various cross-coupling and substitution reactions mentioned previously. This two-pronged approach allows for the creation of a large and diverse library of azepane derivatives from a single, readily accessible precursor.

The "build/couple/pair" strategy is a common algorithm in DOS where simple building blocks are assembled, coupled together, and then cyclized to generate scaffold diversity. cam.ac.uk this compound can be readily incorporated into such workflows. For example, a library of diverse coupling partners can be introduced at the 4-position, followed by deprotection and further functionalization of the nitrogen atom, leading to a matrix of unique compounds. The synthesis of polysubstituted azepanes is a testament to the importance of accessing diverse substitution patterns on this ring system for medicinal chemistry applications. nih.govmanchester.ac.uk

The following table illustrates a hypothetical library generation from this compound.

| Library Generation Step | Reagent/Reaction | Point of Diversity |

| Step 1: C4-Diversification | Array of boronic acids (Suzuki coupling) | R1 at C4 |

| Step 2: N-Deprotection | Trifluoroacetic acid | - |

| Step 3: N-Acylation | Array of carboxylic acids (amide coupling) | R2 at N1 |

This systematic approach can rapidly generate a library of compounds with the general structure of N-acyl-4-aryl-azepanes, which can then be screened for biological activity.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Strategies for its Synthesis and Functionalization

The synthesis of the azepane ring system has traditionally been challenging due to unfavorable cyclization kinetics. nih.gov Future research will likely focus on overcoming these hurdles through innovative catalytic strategies. Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for creating complex molecules by directly converting C-H bonds into new functionalities, thereby eliminating the need for pre-functionalized starting materials. rsc.orgmdpi.com

One promising direction is the application of palladium catalysis. Palladium(II)-catalyzed C-H iodination, using molecular iodine (I₂) as the sole oxidant, presents a practical and efficient method that could be adapted for the direct iodination of the N-Boc-azepane ring. nih.gov This approach avoids harsher reagents and offers a more streamlined synthesis. The development of ligands that can control the regioselectivity of C-H activation on the flexible azepane ring will be crucial. researchgate.net Ligand design plays a pivotal role in determining the activity and selectivity of such processes, moving the control from the substrate to the catalyst itself. researchgate.net

Furthermore, copper(I)-catalyzed tandem reactions, such as amination/cyclization of functionalized allenynes, offer an efficient route to highly substituted azepines. nih.gov Adapting such catalytic cycles for the construction of the 1-N-Boc-4-iodo-azepane framework could provide access to novel analogues. The focus will be on designing catalysts that can tolerate a variety of functional groups and deliver high yields under mild conditions.

| Catalytic Strategy | Potential Catalyst | Key Advantage | Relevant Research Finding |

| Direct C-H Iodination | Palladium(II) Acetate | Uses molecular iodine as a mild oxidant, improving practicality. | Efficient ortho-C–H iodination directed by a weakly coordinating amide auxiliary has been developed. nih.gov |

| Tandem Amination/Cyclization | Copper(I) Halides | Efficient construction of the seven-membered azacycle from acyclic precursors. | Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes yields functionalized azepines. nih.gov |

| Ligand-Driven C-H Functionalization | Palladium complexes with MPAA or Pyridone Ligands | Catalyst-controlled selectivity allows for functionalization of specific C-H bonds. | The design of ligands is increasingly determining reaction rate and selectivity in Pd-catalyzed C-H functionalizations. researchgate.net |

Expansion of Reaction Scope for C-4 Iodo-functionalization

The iodine atom at the C-4 position of this compound serves as a versatile handle for introducing further molecular complexity through cross-coupling reactions. A significant future direction is the expansion of the reaction scope at this specific position. Research into direct and regioselective C-H functionalization at the distal positions of heterocyclic rings is a rapidly advancing field. nih.gov

Developing catalytic systems that can selectively activate the C-4 C-H bonds of the N-Boc-azepane precursor for direct iodination is a primary goal. This would represent a more atom-economical approach compared to traditional multi-step sequences. While C-H activation is often easiest at positions adjacent to a heteroatom, recent progress has enabled functionalization at more remote sites. nih.gov Future work could explore the use of transient directing groups or specifically designed catalysts to achieve this challenging transformation on the saturated azepane ring.

Moreover, once the iodo group is in place, expanding the portfolio of cross-coupling reactions beyond standard Suzuki and Sonogashira couplings will be important. This includes exploring novel coupling partners and catalytic systems that are tolerant of the N-Boc protecting group and the azepane ring's conformational flexibility.

Exploration of Sustainable Synthetic Methodologies

Modern organic synthesis places a strong emphasis on sustainability. Future research on this compound will increasingly focus on developing "green" synthetic methodologies. C-H functionalization is inherently a more sustainable strategy as it reduces the number of synthetic steps by avoiding the pre-functionalization of starting materials. rsc.org

A key avenue will be the replacement of traditional catalysts based on precious metals like palladium with more abundant and less toxic earth-abundant metals such as iron or copper. For instance, iron-catalyzed reductive amination of carbonyl derivatives has been shown to produce azepanes in good yields. researchgate.net Exploring iron-based catalysts for the cyclization or functionalization steps in the synthesis of this compound is a promising sustainable alternative.

Another area of focus is the use of molecular iodine as a catalyst. Iodine is an inexpensive and environmentally benign reagent. It has been effectively used as a catalyst for N-Boc protection of amines under solvent-free conditions and can also mediate other transformations. researchgate.netdntb.gov.ua Investigating iodine-catalyzed cyclization or direct iodination reactions under solvent-free or aqueous conditions would significantly improve the environmental footprint of the synthesis.

| Sustainable Approach | Example Methodology | Environmental Benefit |

| C-H Activation | Direct C-4 iodination of N-Boc-azepane | Reduces synthetic steps and waste by avoiding pre-functionalization. rsc.org |

| Earth-Abundant Metal Catalysis | Iron-catalyzed reductive amination for ring formation | Replaces precious metals with cheaper, less toxic alternatives. researchgate.net |

| Green Reagents and Solvents | Iodine catalysis under solvent-free conditions | Minimizes the use of hazardous reagents and volatile organic solvents. researchgate.netdntb.gov.ua |

Advanced Methodologies for Stereoselective Introduction of the Iodo Group

The introduction of chirality into drug molecules is of paramount importance, as different enantiomers can have vastly different biological activities. For this compound, the C-4 position is a potential stereocenter. A significant frontier in its synthesis is the development of advanced methods for the stereoselective introduction of the iodine atom.

Asymmetric catalysis offers a powerful solution for controlling stereochemistry. One emerging strategy is the use of chiral organocatalysts, such as chiral phosphoric acids. nih.gov These catalysts have been successfully employed for the atroposelective iodination of N-arylindoles, where they control the stereochemistry through non-covalent interactions. This methodology involves the formation of a complex between the substrate, the iodinating agent (e.g., N-iodosuccinimide), and the chiral catalyst, which directs the attack of the electrophilic iodine from a specific face. nih.gov

Adapting this organocatalytic approach to achieve an enantioselective iodination at the C-4 position of an N-Boc-azepane precursor represents a cutting-edge research direction. Success in this area would require the design of a substrate that can effectively interact with the chiral catalyst to create a well-defined chiral environment around the target C-H bond. This would provide direct access to enantiomerically enriched this compound, a highly valuable building block for the synthesis of complex, chiral bioactive molecules.

Q & A

Q. How can researchers validate synthetic procedures from low-reliability sources (e.g., non-peer-reviewed patents)?

- Methodological Answer : Cross-reference with high-impact journals (e.g., JOC, Organic Letters) for analogous reactions. Reproduce key steps (e.g., iodination) on a small scale first. Use primary sources (e.g., CAS SciFinder entries) to verify reagent compatibility and safety data .

Q. What criteria distinguish high-quality spectral data for this compound in literature?

- Methodological Answer : Ensure spectra include full integration values, coupling constants, and solvent peaks (e.g., CDCl at 7.26 ppm). High-resolution mass spectra (HRMS) should report isotopic patterns matching iodine’s signature (e.g., [M+2] peak at ~50% intensity). Reject datasets lacking raw files or experimental details (e.g., NMR frequency) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.